molecular formula C34H28O10 B048944 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose CAS No. 113544-59-5

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose

Cat. No.: B048944
CAS No.: 113544-59-5
M. Wt: 596.6 g/mol
InChI Key: FCDYAJBVISGNLC-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a derivative of D-mannose, a simple sugar that is part of the aldohexose series. This compound is characterized by the presence of four benzoyl groups attached to the hydroxyl groups at positions 2, 3, 4, and 6 of the mannopyranose ring. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be synthesized from D-mannose through a series of protection and benzoylation steps. The typical synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-mannose are protected using benzoyl chloride in the presence of a base such as pyridine. This step ensures that the hydroxyl groups are selectively benzoylated.

    Benzoylation: The protected D-mannose is then treated with benzoyl chloride and a base to introduce the benzoyl groups at positions 2, 3, 4, and 6.

    Deprotection: The final step involves the removal of any remaining protecting groups to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups back to hydroxyl groups.

    Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the benzoyl groups under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields D-mannopyranose.

    Substitution: Results in various substituted mannopyranose derivatives.

Scientific Research Applications

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Used in the study of carbohydrate-protein interactions and as a substrate for glycosylation reactions.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose can be compared with other benzoylated sugars such as:

    2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Similar structure but derived from D-glucose.

    2,3,4,6-Tetra-O-benzoyl-D-galactopyranose: Derived from D-galactose.

    2,3,4,6-Tetra-O-benzyl-D-mannopyranose: Benzyl groups instead of benzoyl groups.

The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable compound in synthetic organic chemistry and carbohydrate research.

Properties

IUPAC Name

(3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDYAJBVISGNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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